molecular formula C16H24N2O3 B5258388 1-Cycloheptyl-3-(3,4-dimethoxyphenyl)urea

1-Cycloheptyl-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B5258388
M. Wt: 292.37 g/mol
InChI Key: FPSJDGIPWQAMJL-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(3,4-dimethoxyphenyl)urea is an organic compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol . This compound is characterized by the presence of a cycloheptyl group and a 3,4-dimethoxyphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cycloheptyl-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of cycloheptylamine with 3,4-dimethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-Cycloheptyl-3-(3,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents depending on the desired reaction. Major products formed from these reactions vary based on the type of reaction and conditions used .

Scientific Research Applications

1-Cycloheptyl-3-(3,4-dimethoxyphenyl)urea is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

1-cycloheptyl-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-14-10-9-13(11-15(14)21-2)18-16(19)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSJDGIPWQAMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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